molecular formula C13H14BrN3 B1396321 (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 1255936-24-3

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B1396321
CAS No.: 1255936-24-3
M. Wt: 292.17 g/mol
InChI Key: JZZIKMCTVRNYTF-NSHDSACASA-N
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Description

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral compound featuring a bromophenyl group, a pyrrolidinyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or a brominating agent like N-bromosuccinimide.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The pyrrolidinyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (S)-5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    (S)-5-(4-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in (S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl counterparts.

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZIKMCTVRNYTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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